Cas no 116779-74-9 (2-bromo-4-chlorobenzoyl chloride)

2-Bromo-4-chlorobenzoyl chloride is a versatile aromatic acyl chloride used primarily as an intermediate in organic synthesis. Its reactive benzoyl chloride group enables efficient acylation reactions, while the bromo and chloro substituents enhance its utility in further functionalization, such as cross-coupling or nucleophilic substitution. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex molecules. It exhibits high purity and stability under controlled conditions, ensuring reliable performance in synthetic applications. The presence of both halogen groups also facilitates selective modifications, making it a useful building block for tailored chemical structures. Proper handling is essential due to its moisture sensitivity and corrosive nature.
2-bromo-4-chlorobenzoyl chloride structure
116779-74-9 structure
Product Name:2-bromo-4-chlorobenzoyl chloride
CAS No:116779-74-9
MF:C7H3BrCl2O
MW:253.908119440079
CID:2129294
PubChem ID:21313307
Update Time:2025-10-28

2-bromo-4-chlorobenzoyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-4-chlorobenzoyl chloride
    • DTXSID20612225
    • SCHEMBL1164132
    • MZMZIXOCJASTPY-UHFFFAOYSA-N
    • 2-Bromo-4-chlorobenzoylchloride
    • 116779-74-9
    • Benzoyl chloride, 2-bromo-4-chloro-
    • DB-364781
    • MDL: MFCD12024977
    • Inchi: 1S/C7H3BrCl2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H
    • InChI Key: MZMZIXOCJASTPY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C(=O)Cl)Cl

Computed Properties

  • Exact Mass: 251.87400
  • Monoisotopic Mass: 251.87443g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 3.48150

2-bromo-4-chlorobenzoyl chloride Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2-bromo-4-chlorobenzoyl chloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013027110-250mg
2-Bromo-4-chlorobenzoyl chloride
116779-74-9 97%
250mg
$504.00 2023-09-04
Alichem
A013027110-500mg
2-Bromo-4-chlorobenzoyl chloride
116779-74-9 97%
500mg
$855.75 2023-09-04
Alichem
A013027110-1g
2-Bromo-4-chlorobenzoyl chloride
116779-74-9 97%
1g
$1460.20 2023-09-04
A2B Chem LLC
AL91180-250mg
2-Bromo-4-chlorobenzoyl chloride
116779-74-9
250mg
$219.00 2024-04-20
A2B Chem LLC
AL91180-1g
2-Bromo-4-chlorobenzoyl chloride
116779-74-9
1g
$344.00 2024-04-20
A2B Chem LLC
AL91180-5g
2-Bromo-4-chlorobenzoyl chloride
116779-74-9
5g
$1177.00 2024-04-20
Crysdot LLC
CD12176820-5g
2-Bromo-4-chlorobenzoyl chloride
116779-74-9 95+%
5g
$810 2024-07-23

Additional information on 2-bromo-4-chlorobenzoyl chloride

2-Bromo-4-Chlorobenzoyl Chloride (CAS No. 116779-74-9): Properties, Applications, and Market Insights

2-Bromo-4-chlorobenzoyl chloride (CAS No. 116779-74-9) is a highly versatile organic intermediate widely used in pharmaceutical, agrochemical, and specialty chemical synthesis. This compound belongs to the class of benzoyl chloride derivatives, characterized by the presence of both bromo and chloro substituents on the aromatic ring. Its unique structure makes it a valuable building block for the synthesis of more complex molecules.

The molecular formula of 2-bromo-4-chlorobenzoyl chloride is C7H3BrCl2O, with a molecular weight of 253.91 g/mol. It typically appears as a colorless to pale yellow liquid or crystalline solid with a pungent odor. The compound exhibits moderate solubility in organic solvents such as dichloromethane, toluene, and tetrahydrofuran, while being practically insoluble in water.

One of the most common questions researchers ask about 2-bromo-4-chlorobenzoyl chloride is: "What are the typical reactions of 2-bromo-4-chlorobenzoyl chloride?" This compound primarily undergoes nucleophilic acyl substitution reactions, making it valuable for forming amides, esters, and other derivatives. The presence of both bromo and chloro substituents allows for selective functionalization through various cross-coupling reactions, including Suzuki and Buchwald-Hartwig couplings.

In the pharmaceutical industry, 2-bromo-4-chlorobenzoyl chloride CAS 116779-74-9 serves as a key intermediate for the synthesis of active pharmaceutical ingredients (APIs). Recent studies have explored its use in developing novel antimicrobial and anti-inflammatory agents, addressing the growing concern about antibiotic resistance. The compound's ability to introduce both halogen atoms and carbonyl functionality makes it particularly valuable in drug discovery programs.

The agrochemical sector extensively utilizes 2-bromo-4-chlorobenzoyl chloride for producing crop protection agents. With increasing global focus on sustainable agriculture and food security, researchers are investigating its derivatives as potential fungicides and herbicides. The dual halogen substitution pattern often enhances the biological activity of resulting compounds, making them effective at lower application rates.

From a market perspective, the demand for 2-bromo-4-chlorobenzoyl chloride 116779-74-9 has shown steady growth, particularly in Asia-Pacific regions where pharmaceutical and agrochemical production is expanding. Manufacturers are responding to this demand by optimizing synthesis routes to improve yield and purity while reducing environmental impact. The global shift toward greener chemistry has prompted development of more sustainable production methods for this intermediate.

Analytical characterization of 2-bromo-4-chlorobenzoyl chloride typically involves techniques such as GC-MS, HPLC, and NMR spectroscopy. Quality control parameters include purity assessment (generally ≥98%), water content, and residual solvent levels. These specifications are particularly important for pharmaceutical applications where stringent quality standards apply.

Storage and handling of 2-bromo-4-chlorobenzoyl chloride CAS No. 116779-74-9 require attention to moisture sensitivity. The compound should be kept in tightly sealed containers under inert atmosphere to prevent hydrolysis. Many users search for information about "stability of 2-bromo-4-chlorobenzoyl chloride under different conditions", as this knowledge is crucial for ensuring product integrity during storage and transportation.

Recent advancements in process chemistry have focused on developing more efficient synthetic routes to 2-bromo-4-chlorobenzoyl chloride. Traditional methods involving halogenation of benzoyl chloride derivatives are being supplemented by catalytic approaches that offer better atom economy and reduced waste generation. These innovations align with the chemical industry's commitment to green chemistry principles.

The price trend for 2-bromo-4-chlorobenzoyl chloride has shown some fluctuation due to raw material availability and regional production capacity. Market analysts note increasing interest in this compound from research institutions and small-scale specialty chemical producers, alongside established industrial users. This diversified demand contributes to a dynamic market landscape.

Looking ahead, the application potential of 2-bromo-4-chlorobenzoyl chloride (116779-74-9) continues to expand. Researchers are exploring its use in materials science, particularly for synthesizing liquid crystals and organic electronic materials. The compound's unique combination of halogen atoms and reactive acyl chloride functionality offers multiple sites for further chemical modification.

For laboratories and industrial users working with 2-bromo-4-chlorobenzoyl chloride, proper waste disposal procedures are essential. Many professionals search for information about "how to neutralize 2-bromo-4-chlorobenzoyl chloride" or "safe disposal methods for benzoyl chloride derivatives". Standard protocols involve careful hydrolysis under controlled conditions followed by appropriate treatment of the resulting products.

In conclusion, 2-bromo-4-chlorobenzoyl chloride CAS 116779-74-9 remains an important chemical intermediate with diverse applications across multiple industries. Its unique structural features and reactivity profile ensure continued relevance in both established and emerging fields of chemical research and development.

Recommended suppliers
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.